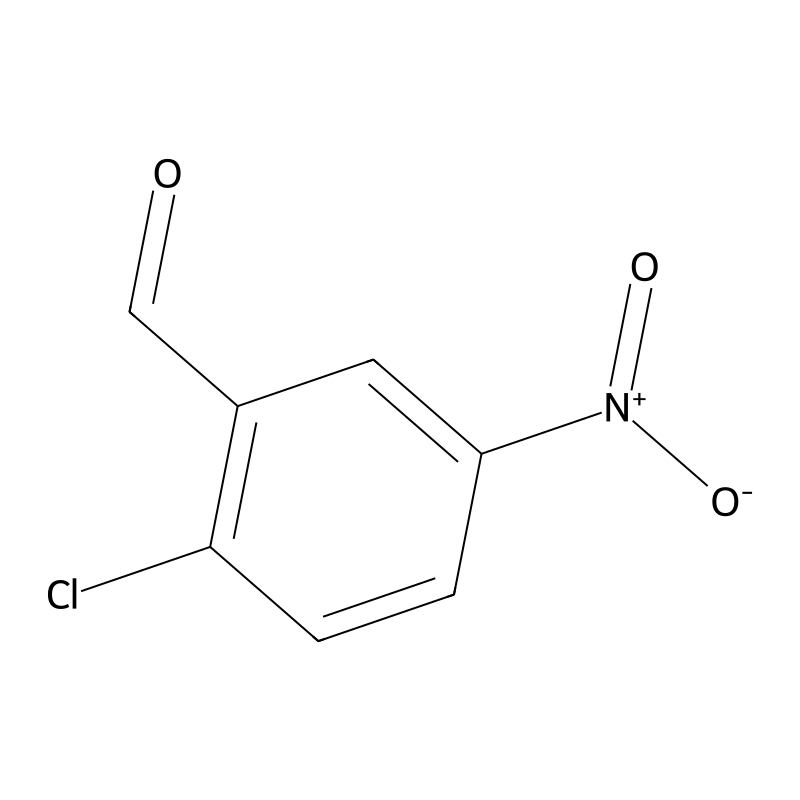

2-Chloro-5-nitrobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Precursor

-Chloro-5-nitrobenzaldehyde serves as a valuable building block for synthesizing more complex organic molecules. Its reactive aldehyde group (CHO) and the presence of electron-withdrawing nitro (NO2) and chloro (Cl) substituents make it suitable for various condensation reactions. Here are some documented examples:

- Synthesis of styryl derivatives: 2-Chloro-5-nitrobenzaldehyde condenses with 2-methyl-1-propenylbenzimidazole to yield (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole [1]. This reaction highlights its application in generating stilbene derivatives, a class of organic compounds with diverse applications in materials science and medicinal chemistry.

Source

[1] Sigma-Aldrich product page for 2-Chloro-5-nitrobenzaldehyde ()

- Synthesis of Bispyrazole derivatives: It can react with 5-aminopyrazoles to form symmetrical bispyrazolo[3,4-]pyridines [2]. This demonstrates its utility in creating heterocyclic compounds containing nitrogen atoms in the ring structure. These heterocyclic compounds are important scaffolds in drug discovery and material science.

Source

Refer to the same source as above [1].

- Synthesis of other Nitroaromatic aldehydes: 2-Chloro-5-nitrobenzaldehyde can be a starting material for synthesizing other nitroaromatic aldehydes with different substitution patterns. This allows researchers to access a broader range of molecules for further studies.

2-Chloro-5-nitrobenzaldehyde is an organic compound with the molecular formula C₇H₄ClNO₃ and a molecular weight of 185.57 g/mol. It is classified as a nitro-substituted aromatic aldehyde and is characterized by the presence of both a chlorine atom and a nitro group on the benzene ring. The compound appears as a light yellow to cream solid and has a melting point range of approximately 76 to 82 °C . Its structure can be represented by the InChI key: VFVHWCKUHAEDMY-UHFFFAOYSA-N, and it is known for its reactivity in various

- Condensation Reactions: It can undergo condensation with compounds such as 2-methyl-1-propenylbenzimidazole, yielding products like (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole .

- Reduction Reactions: The nitro group can be reduced to an amine, which alters its reactivity and potential applications .

- Electrophilic Substitution: The presence of both the nitro and chloro groups makes the compound susceptible to electrophilic substitution reactions, allowing for further functionalization .

Several methods have been developed for synthesizing 2-chloro-5-nitrobenzaldehyde:

- Nitration of Chlorobenzaldehyde: This involves the nitration of chlorobenzaldehyde using a mixture of nitric and sulfuric acids to introduce the nitro group.

- Chlorination of Nitrobenzaldehyde: Starting from 5-nitrobenzaldehyde, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.

- Direct Functionalization: More advanced synthetic routes may involve direct functionalization of aromatic compounds using modern catalytic methods .

2-Chloro-5-nitrobenzaldehyde is utilized in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Dyes and Pigments: The compound can be used in the production of dyes due to its chromophoric properties.

- Research: It is employed in chemical research for studying reaction mechanisms involving nitro and chloro substituents .

Interaction studies involving 2-chloro-5-nitrobenzaldehyde focus primarily on its metabolic pathways and interactions with biological systems. Its role as an inhibitor of cytochrome P450 enzymes suggests potential interactions with other drugs metabolized by these enzymes, which could influence pharmacokinetics and drug efficacy . Further research is needed to elucidate its full interaction profile within biological systems.

Several compounds share structural similarities with 2-chloro-5-nitrobenzaldehyde. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Chloro-2-nitrobenzaldehyde | C₇H₄ClNO₃ | Chlorine at position 5; different reactivity profile due to nitro position. |

| 3-Chloro-4-nitrobenzaldehyde | C₇H₄ClNO₃ | Different substitution pattern; may exhibit varied biological activity. |

| 4-Nitrobenzaldehyde | C₇H₅NO₂ | Lacks chlorine; simpler structure affecting reactivity and applications. |

| 2-Nitrobenzaldehyde | C₇H₅NO₂ | Similarity in aldehyde functionality but without chlorine; used in different synthetic pathways. |

The unique positioning of the chlorine and nitro groups in 2-chloro-5-nitrobenzaldehyde influences its reactivity and application potential compared to these similar compounds. Its specific properties make it particularly useful in targeted organic synthesis processes while providing distinct biological activities that warrant further investigation.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant